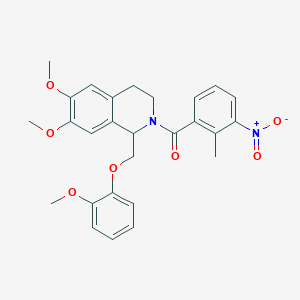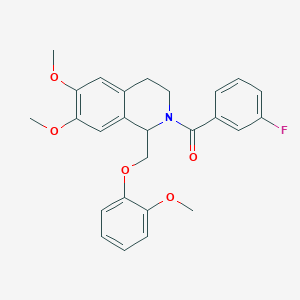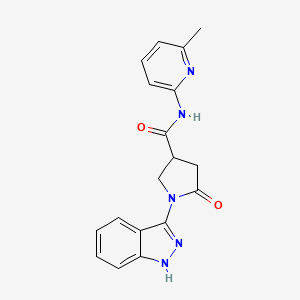![molecular formula C21H17FN4O2 B11224749 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11224749.png)
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique combination of benzodioxepin, fluorophenyl, and triazolopyrimidine moieties
Preparation Methods
The synthesis of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxepin moiety, followed by the introduction of the fluorophenyl group and the triazolopyrimidine ring. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxepin moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the triazolopyrimidine ring to modify its electronic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other benzodioxepin derivatives, fluorophenyl compounds, and triazolopyrimidine analogs. What sets this compound apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. Some similar compounds include:
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde
- 4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-OXOBUTANOIC ACID
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17FN4O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H17FN4O2/c22-16-5-2-14(3-6-16)12-20-24-21-23-9-8-17(26(21)25-20)15-4-7-18-19(13-15)28-11-1-10-27-18/h2-9,13H,1,10-12H2 |
InChI Key |
BESGTKUWLRLIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)CC5=CC=C(C=C5)F)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11224674.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11224675.png)


![3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B11224688.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11224694.png)
![N-(4-ethylphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11224701.png)
![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B11224705.png)
![N'-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carbohydrazide (non-preferred name)](/img/structure/B11224707.png)

![2-(2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11224711.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B11224721.png)
![7-(3-chlorophenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11224737.png)

